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Abstract
SR-18292 is a small molecule inhibitor of the transcriptional coactivator peroxisome

proliferator-activated receptor-gamma coactivator-1α (PGC-1α). By modulating the acetylation

state of PGC-1α, SR-18292 effectively suppresses hepatic gluconeogenesis, presenting a

promising therapeutic avenue for metabolic diseases such as type 2 diabetes. This technical

guide provides a comprehensive overview of the SR-18292 PGC-1α inhibition pathway,

including its mechanism of action, quantitative data from relevant studies, detailed

experimental protocols for key assays, and visual representations of the signaling cascade and

experimental workflows.

Introduction
Peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC-1α) is a critical

regulator of cellular energy metabolism. In the liver, PGC-1α plays a key role in the fasting

response by co-activating transcription factors that drive the expression of gluconeogenic

enzymes, leading to increased hepatic glucose production.[1] The activity of PGC-1α is

modulated by post-translational modifications, notably acetylation. Acetylation of PGC-1α by

the acetyltransferase GCN5 inhibits its co-transcriptional activity, thereby reducing the

expression of its target genes.[2]
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SR-18292 was identified through high-throughput screening as a molecule that increases the

acetylation of PGC-1α.[3][4] This enhanced acetylation leads to the suppression of PGC-1α's

ability to co-activate key transcription factors involved in gluconeogenesis, such as Hepatocyte

Nuclear Factor 4α (HNF4α) and Estrogen-Related Receptor α (ERRα).[5][6] The net effect is a

reduction in the expression of gluconeogenic genes, including Phosphoenolpyruvate

carboxykinase (Pck1) and Glucose-6-phosphatase (G6pc), resulting in decreased hepatic

glucose output.[5]

Mechanism of Action
SR-18292 exerts its inhibitory effect on PGC-1α through a distinct molecular mechanism. It

enhances the interaction between PGC-1α and the histone acetyltransferase GCN5.[5] This

increased association leads to a higher level of PGC-1α acetylation. Acetylated PGC-1α has a

reduced capacity to co-activate its transcriptional partners, most notably HNF4α, a key

regulator of gluconeogenic gene expression.[2][5] By diminishing the PGC-1α/HNF4α

transcriptional complex, SR-18292 effectively downregulates the expression of genes essential

for glucose production in the liver.[5] Furthermore, evidence suggests that ERRα, another

nuclear receptor co-activated by PGC-1α to regulate metabolic genes, is also impacted by this

pathway.[6][7]

Signaling Pathway Diagram
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Start

Cell Lysis
(e.g., U-2 OS cells treated with SR-18292)

Add Cell Lysate to Assay Plate

Add Biotinylated Anti-PGC-1α Ab
and Acceptor Beads

Incubate (e.g., 60 min at RT)

Add Streptavidin Donor Beads

Incubate (e.g., 60 min at RT, in the dark)

Read Plate on AlphaLISA Reader
(Excite at 680 nm, Emit at 615 nm)

End

 

Start

Culture and Treat Cells with SR-18292

Lyse Cells in Non-denaturing Buffer

Pre-clear Lysate with Control IgG and Beads

Immunoprecipitate with Anti-PGC-1α Antibody

Capture Immune Complexes with Protein A/G Beads

Wash Beads to Remove Non-specific Binders

Elute Bound Proteins

Analyze by SDS-PAGE and Western Blot for GCN5

End
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Start

Cross-link Proteins to DNA with Formaldehyde

Lyse Cells and Isolate Nuclei

Shear Chromatin by Sonication

Immunoprecipitate with Anti-HNF4α Antibody

Capture Complexes with Protein A/G Beads

Wash Beads

Elute Chromatin

Reverse Cross-links

Purify DNA

Analyze by qPCR with Promoter-specific Primers

End

 

Start

Co-transfect Cells with PGC-1α, HNF4α,
and Luciferase Reporter Plasmids

Treat Cells with SR-18292 or Vehicle

Incubate for 24-48 hours

Lyse Cells

Measure Firefly and Renilla Luciferase Activity

Normalize Firefly to Renilla Luciferase Activity

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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